molecular formula C10H8N2OS B7772168 6-phenyl-2-sulfanyl-1H-pyrimidin-4-one

6-phenyl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7772168
M. Wt: 204.25 g/mol
InChI Key: XEKNACRTWJHOCE-UHFFFAOYSA-N
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Description

The compound with the identifier “6-phenyl-2-sulfanyl-1H-pyrimidin-4-one” is known as 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. This compound is a derivative of piperidine and is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a piperidine ring. The molecular formula of this compound is C10H19NO3, and it has a molecular weight of 201.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents to introduce the hydroxyl and carboxylic acid functional groups. One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid. The hydroxyl group can be introduced through subsequent reactions, such as hydrolysis or reduction .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines, acid chlorides.

Major Products Formed

The major products formed from these reactions include various esters, amides, and alcohol derivatives of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Lacks the carboxylic acid group.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.

    2,2,6,6-Tetramethylpiperidine-1-carboxylic acid: Lacks the hydroxyl group .

Uniqueness

4-Hydroxy-2,2,6,6-tetramethyl-4-piperidinecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

6-phenyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKNACRTWJHOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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